molecular formula C9H12O3 B8401304 Ethyl 5-formyl-3-methyl-2,4-pentadienoate

Ethyl 5-formyl-3-methyl-2,4-pentadienoate

Cat. No. B8401304
M. Wt: 168.19 g/mol
InChI Key: WMXCPQZEPYDIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05053547

Procedure details

75 g of the product obtained in the first step are dissolved in 500 cm3 of anhydrous hexane in a 1-liter round flask and the solution is heated to 40° C. 1.8 cm3 of boron trifluoride diethyletherate are added and 30 cm3 of ethyl vinyl ether are added in an inert atmosphere while the temperature is maintained below 50° C. After addition, stirring is continued for 1 hour at 40°-50° C. 10 g of sodium bicarbonate are added, are filtered off and the liquid is concentrated under reduced pressure. The residue thus obtained is taken up with 350 cm3 of ethyl acetate. This solution is introduced into a round flask containing 60 g of orthophosphoric acid and 250 cm3 of distilled water. The reaction mixture is heated to the reflux temperature of ethyl acetate (70-75° C.) for 5 hours with intensive stirring and then concentrated under reduced pressure and extracted with 500 cm3 of toluene. The organic phase is washed with a sodium bicarbonate solution and then dried and concentrated under reduced pressure. 47 g of crude crystalline product are obtained. After recrystallization from hexane, 28 g of pure product corresponding to the trans-trans structure are obtained.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
350 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH:5]([O:7][CH2:8][CH3:9])=[CH2:6].[C:10](=[O:13])(O)[O-].[Na+].P(=O)(O)(O)[OH:16].[CH3:20][CH2:21][CH2:22][CH2:23]CC>C(OCC)(=O)C.O>[CH:10]([CH:20]=[CH:21][C:22]([CH3:23])=[CH:6][C:5]([O:7][CH2:8][CH3:9])=[O:16])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(=C)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
60 g
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 50° C
ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the liquid is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
ADDITION
Type
ADDITION
Details
This solution is introduced into a round flask
STIRRING
Type
STIRRING
Details
with intensive stirring
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 cm3 of toluene
WASH
Type
WASH
Details
The organic phase is washed with a sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
47 g of crude crystalline product are obtained
CUSTOM
Type
CUSTOM
Details
After recrystallization from hexane, 28 g of pure product corresponding to the trans-trans structure
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)C=CC(=CC(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.